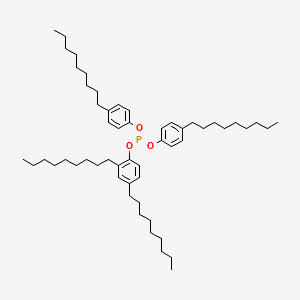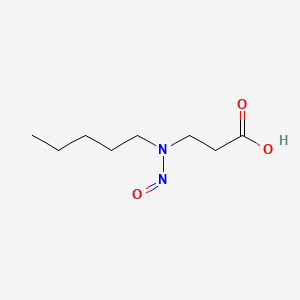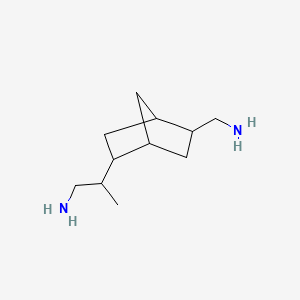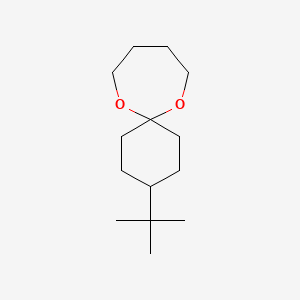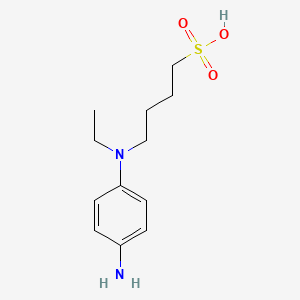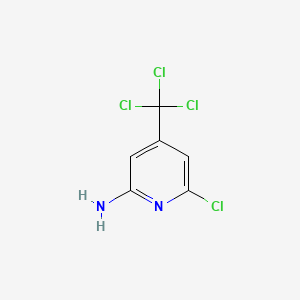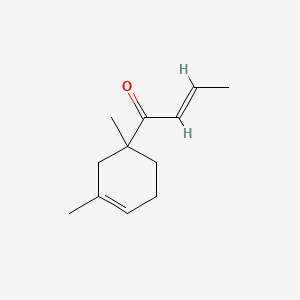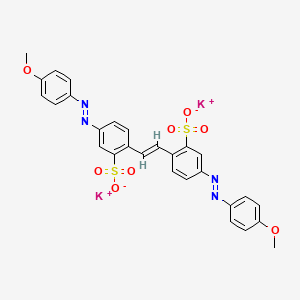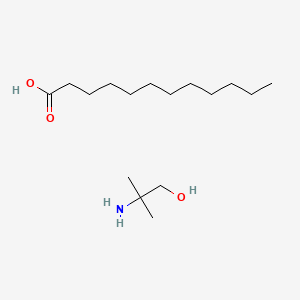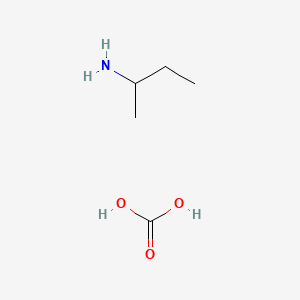
pentasodium;tetracarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentasodium tetracarbonate can be synthesized through the reaction of sodium carbonate with carbon dioxide under controlled conditions. The reaction typically involves the following steps:
- Dissolving sodium carbonate in water to form a solution.
- Bubbling carbon dioxide gas through the solution to form sodium bicarbonate.
- Further reaction of sodium bicarbonate with additional sodium carbonate to form pentasodium tetracarbonate .
Industrial Production Methods
In industrial settings, pentasodium tetracarbonate is produced using large-scale reactors where sodium carbonate and carbon dioxide are reacted under controlled temperature and pressure conditions. The resulting product is then purified and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pentasodium tetracarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more sodium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions with pentasodium tetracarbonate include acids, bases, and oxidizing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving pentasodium tetracarbonate depend on the specific reaction conditions and reagents used. For example, reacting it with acids can produce carbon dioxide and water, while reacting it with bases can produce various sodium salts .
Applications De Recherche Scientifique
Pentasodium tetracarbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
Biology: It is used in biological research to study the effects of carbonate compounds on biological systems.
Medicine: It is used in medical research to develop new drugs and treatments that involve carbonate compounds.
Mécanisme D'action
The mechanism of action of pentasodium tetracarbonate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. It achieves this by reacting with acids and bases to neutralize them, thereby stabilizing the pH. The molecular targets and pathways involved in its buffering action include the carbonate and bicarbonate ions, which interact with hydrogen ions to regulate pH levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pentasodium tetracarbonate include:
Sodium carbonate: A common industrial chemical used in glass manufacturing and as a cleaning agent.
Sodium bicarbonate:
Sodium tripolyphosphate: Used in detergents and water treatment.
Uniqueness
Pentasodium tetracarbonate is unique due to its specific molecular structure, which allows it to act as an effective buffering agent in various applications. Its ability to maintain pH levels and react with a wide range of reagents makes it a versatile compound in both scientific research and industrial processes .
Propriétés
Numéro CAS |
13363-41-2 |
|---|---|
Formule moléculaire |
C4Na5O12-3 |
Poids moléculaire |
354.98 g/mol |
Nom IUPAC |
pentasodium;tetracarbonate |
InChI |
InChI=1S/4CH2O3.5Na/c4*2-1(3)4;;;;;/h4*(H2,2,3,4);;;;;/q;;;;5*+1/p-8 |
Clé InChI |
UDASTQITUCAQRU-UHFFFAOYSA-F |
SMILES canonique |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


